molecular formula C14H19Cl3N2O3 B5612773 2-(2,4-dichloro-6-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride

2-(2,4-dichloro-6-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride

Cat. No. B5612773
M. Wt: 369.7 g/mol
InChI Key: KFTSLNYNCPWPIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex acetamide derivatives often involves multi-step chemical processes including acetylation, esterification, and ester interchange steps. For instance, a related compound, 2-hydroxy-N-methyl-N-phenyl-acetamide, was synthesized using chloracetyl chloride, anhydrous sodium acetate, and methanol through several stages, achieving a high total yield of 88.0% (Z. Zhong-cheng & Shu Wan-yin, 2002).

Molecular Structure Analysis

Molecular structure analysis, such as IR and MS spectroscopy, plays a crucial role in confirming the structure of synthesized compounds. The study on 2-hydroxy-N-methyl-N-phenyl-acetamide detailed the IR and MS spectra, identifying characteristic peaks and thus confirming the molecular structure through elemental analysis (Z. Zhong-cheng & Shu Wan-yin, 2002).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can lead to various interesting products. For example, reactions of N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides under specific conditions lead to the formation of intra- and intermolecular hydrogen bonds, demonstrating the reactive versatility of such compounds (T. Romero & Angela Margarita, 2008).

properties

IUPAC Name

2-[2,4-dichloro-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3.ClH/c15-10-4-9(6-18-7-11-2-1-3-20-11)14(12(16)5-10)21-8-13(17)19;/h4-5,11,18H,1-3,6-8H2,(H2,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTSLNYNCPWPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=C(C(=CC(=C2)Cl)Cl)OCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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